5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a methoxy group, and two isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group can be converted to more oxidized forms, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
5-(Hydroxymethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to the presence of the bromomethyl group, which provides a versatile site for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
Properties
CAS No. |
918446-56-7 |
---|---|
Molecular Formula |
C14H21BrO3 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C14H21BrO3/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
VLGIUVNAWDNSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.